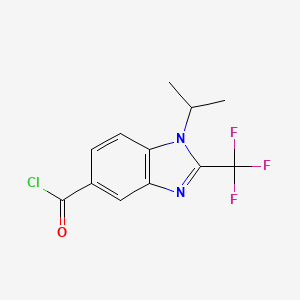

1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride

Beschreibung

Historical Development and Context of Benzimidazole Derivatives

The historical foundation of benzimidazole chemistry traces back to 1872 when Hoebrecker first synthesized 2,5-dimethylbenzimidazole and 2,6-dimethylbenzimidazole through ring closure reactions. This pioneering work established the fundamental synthetic approaches that would later evolve into the sophisticated methodologies used to prepare complex derivatives such as this compound. The development of benzimidazole chemistry gained significant momentum in the 1950s when 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole was identified as an integral component of vitamin B12 structure, demonstrating the biological significance of this heterocyclic scaffold. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the development of numerous pharmaceutical agents and specialty chemicals.

The evolution of benzimidazole synthesis has been marked by continuous improvements in reaction methodologies and the introduction of novel substitution patterns. Early synthetic approaches primarily relied on the condensation of ortho-phenylenediamine with various carboxylic acid derivatives. However, the need for more complex derivatives, particularly those incorporating fluorinated substituents like the trifluoromethyl group found in the target compound, has driven the development of advanced synthetic strategies. The incorporation of fluorine-containing substituents into benzimidazole structures has become increasingly important due to the unique properties that fluorine imparts, including enhanced metabolic stability, altered electronic properties, and improved pharmacological profiles.

The historical context of benzimidazole derivatives reveals a progression from simple academic curiosities to essential components of modern pharmaceutical chemistry. The compound this compound represents the culmination of decades of synthetic methodology development, incorporating sophisticated substitution patterns that were not accessible to early practitioners of heterocyclic chemistry. The presence of the carbonyl chloride functionality adds another layer of complexity, positioning this compound as a versatile synthetic intermediate capable of further chemical transformations.

Significance in Heterocyclic Chemistry

Benzimidazole derivatives occupy a central position in heterocyclic chemistry due to their unique structural features and remarkable chemical versatility. The benzimidazole core consists of a benzene ring fused to an imidazole ring at the 4,5-positions, creating a bicyclic aromatic system with distinctive electronic properties. This fundamental structure provides multiple sites for chemical modification, enabling the synthesis of diverse derivatives with tailored properties for specific applications. The compound this compound exemplifies this versatility through its incorporation of three distinct functional elements: the isopropyl group at the N-1 position, the trifluoromethyl group at the C-2 position, and the carbonyl chloride at the C-5 position.

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a synthetic intermediate. The carbonyl chloride functionality serves as a highly reactive electrophilic center that can undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity profile makes the compound valuable for the synthesis of amides, esters, and other derivative structures that may possess enhanced biological or material properties. The strategic placement of the carbonyl chloride at the C-5 position allows for selective functionalization while maintaining the integrity of the other substituents.

The heterocyclic nature of benzimidazole derivatives imparts several advantageous properties that distinguish them from purely carbocyclic aromatic compounds. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding interactions, coordinate with metal centers, and undergo protonation or deprotonation reactions depending on the chemical environment. These properties are particularly relevant for the target compound, where the presence of the isopropyl and trifluoromethyl substituents modifies the electronic distribution and reactivity patterns of the benzimidazole core.

Contemporary heterocyclic chemistry increasingly emphasizes the development of compounds that combine multiple functional elements to achieve specific synthetic or biological objectives. The compound this compound represents this modern approach, incorporating fluorinated substituents for enhanced stability and unique electronic properties, alkyl substitution for modified solubility and steric interactions, and reactive functionality for further synthetic elaboration.

Classification within Fluorinated Benzimidazole Compounds

Fluorinated benzimidazole compounds constitute a specialized subset of heterocyclic chemistry characterized by the incorporation of fluorine atoms or fluorine-containing groups into the benzimidazole framework. The compound this compound belongs to the trifluoromethyl-substituted benzimidazole class, where the trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly alters the electronic properties of the heterocyclic system. This classification is particularly important because trifluoromethyl-containing compounds often exhibit enhanced biological activity, improved metabolic stability, and altered physicochemical properties compared to their non-fluorinated analogs.

Research has demonstrated that fluorinated benzimidazole derivatives possess superior antimicrobial activities compared to their unsubstituted counterparts. Studies on 2-(fluorophenyl)-benzimidazole derivatives have shown that compounds containing fluorine substituents exhibit good antibacterial and antifungal properties, with specific positional effects determining the extent of biological activity enhancement. The meta-fluorine substitution pattern has been identified as particularly favorable for antimicrobial activity, achieving minimal inhibitory concentration values as low as 7.81 micrograms per milliliter against certain bacterial strains.

The trifluoromethyl group in the target compound represents one of the most important fluorine-containing substituents in medicinal chemistry and materials science. This group imparts unique properties including high electronegativity, strong electron-withdrawing character, and exceptional chemical and metabolic stability. The incorporation of the trifluoromethyl group at the C-2 position of the benzimidazole ring creates a compound with distinctive electronic characteristics that differentiate it from other benzimidazole derivatives. Historical studies on trifluoromethyl-benzimidazoles have revealed their potential as acaricides and their ability to retain insecticidal activity while reducing mammalian toxicity through appropriate nitrogen substitution.

The classification of this compound within fluorinated benzimidazole compounds also considers its potential applications as a pharmaceutical intermediate. The presence of both the trifluoromethyl group and the reactive carbonyl chloride functionality positions this compound as a versatile building block for the synthesis of more complex pharmaceutical agents. The combination of fluorinated substitution and reactive functionality represents a strategic approach to drug discovery, where the fluorine atoms provide enhanced pharmacological properties while the carbonyl chloride enables further structural modifications.

Structural Features and Functional Group Analysis

The molecular structure of this compound exhibits a complex arrangement of functional groups that collectively determine its chemical and physical properties. The molecular formula C12H10ClF3N2O indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 290.67 grams per mole. This composition reflects the sophisticated nature of the compound and the careful balance of different functional elements within a single molecular framework.

The benzimidazole core provides the foundational structure, consisting of a six-membered benzene ring fused to a five-membered imidazole ring. The nitrogen atoms at positions 1 and 3 of the imidazole ring contribute to the heterocyclic character and provide sites for potential interactions with biological targets or chemical reagents. The isopropyl group attached to the N-1 position introduces steric bulk and lipophilic character, potentially affecting the compound's solubility profile and molecular recognition properties. This substituent also prevents tautomerization between the two nitrogen atoms, which is a characteristic feature of unsubstituted benzimidazole derivatives.

The trifluoromethyl group at the C-2 position represents one of the most electronegative substituents commonly employed in organic chemistry. The three fluorine atoms create a highly polarized carbon-fluorine bond system that exerts a strong electron-withdrawing effect on the benzimidazole ring. This electronic influence affects the reactivity of other positions on the molecule and contributes to the overall stability of the compound. The trifluoromethyl group also imparts unique physicochemical properties, including altered lipophilicity and potential for hydrogen bonding interactions through the fluorine atoms.

The carbonyl chloride functional group at the C-5 position serves as the most reactive center in the molecule. This functionality consists of a carbon atom double-bonded to oxygen and single-bonded to chlorine, creating a highly electrophilic carbonyl carbon that readily undergoes nucleophilic attack. The positioning of this group on the benzene ring portion of the benzimidazole system ensures accessibility for synthetic transformations while maintaining separation from the other functional elements. The combination of the electron-withdrawing trifluoromethyl group and the reactive carbonyl chloride creates a molecule with distinctive reactivity patterns suitable for diverse synthetic applications.

| Structural Component | Position | Functional Characteristics | Chemical Properties |

|---|---|---|---|

| Benzimidazole Core | Base Structure | Heterocyclic aromatic system | Stable, electron-rich nitrogen centers |

| Isopropyl Group | N-1 | Branched alkyl substituent | Steric bulk, lipophilic character |

| Trifluoromethyl Group | C-2 | Highly electronegative substituent | Strong electron-withdrawing, metabolically stable |

| Carbonyl Chloride | C-5 | Reactive acyl halide | Electrophilic, readily undergoes substitution |

The structural analysis reveals that this compound represents a carefully designed molecule where each functional component contributes specific properties to the overall chemical behavior. The strategic placement of substituents ensures compatibility between different functional groups while maximizing the synthetic utility of the compound. This structural sophistication reflects the advanced state of contemporary heterocyclic chemistry and the ability to incorporate multiple functional elements within a single molecular framework to achieve specific chemical objectives.

Eigenschaften

IUPAC Name |

1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O/c1-6(2)18-9-4-3-7(10(13)19)5-8(9)17-11(18)12(14,15)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPSIQMTHTWBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383420 | |

| Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-69-0 | |

| Record name | 1-(1-Methylethyl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Benzimidazole Core with Substituents

The benzimidazole nucleus is generally synthesized by condensation of an o-phenylenediamine derivative with an appropriate aldehyde or carboxylic acid derivative. For this compound:

- Starting materials: 4-amino-3-(trifluoromethyl)benzene derivatives or substituted o-phenylenediamines bearing trifluoromethyl groups.

- Cyclization: The reaction with aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions forms the benzimidazole ring.

- N-1 Isopropylation: Alkylation of the benzimidazole nitrogen with isopropyl halides or via reductive amination methods introduces the isopropyl group at N-1.

A representative synthetic approach from patent WO2011099832A2 describes:

- Reacting a substituted o-phenylenediamine with a trifluoromethyl-substituted benzaldehyde to form the benzimidazole core.

- Use of solvents such as tetrahydrofuran or ether.

- Employing bases like diisopropylethylamine or triethylamine to facilitate cyclization and substitution steps.

- Palladium-catalyzed coupling reactions may be used for introducing aryl substituents if needed.

Preparation of the 5-Carboxylic Acid Intermediate

- The benzimidazole derivative is functionalized at the 5-position with a carboxylic acid group.

- This can be achieved by oxidation of methyl or other alkyl substituents or by direct introduction via carboxylation reactions.

- For example, methyl esters of benzimidazole-5-carboxylic acid derivatives can be hydrolyzed under basic conditions (NaOH in MeOH/THF) to yield the free acid with yields around 70% as reported in patent WO2011099832A2.

Conversion to the Acid Chloride

- The key step to obtain the carbonyl chloride is the conversion of the 5-carboxylic acid benzimidazole derivative to the corresponding acid chloride.

- Typical reagents include thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under reflux or room temperature conditions.

- The acid chloride is isolated by removal of excess reagent and purification by chromatography or crystallization.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole ring formation | o-Phenylenediamine + trifluoromethyl benzaldehyde | THF, ether | Room temp to reflux | 60-80 | Base: diisopropylethylamine or triethylamine; reaction time varies |

| N-1 Isopropylation | Isopropyl halide or reductive amination | DMF, THF | Room temp to 50°C | 70-85 | Alkylation regioselective for N-1 |

| Ester hydrolysis to acid | NaOH (excess) | MeOH/THF (2:1) | Reflux 12 hours | ~70 | Acidification with HCl post-reaction; extraction with ethyl acetate |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | DCM, THF | Reflux or RT | 75-90 | Anhydrous conditions critical; purification by silica gel chromatography |

Research Findings and Optimization Notes

- The presence of electron-withdrawing trifluoromethyl groups influences reactivity, often requiring careful control of reaction times and temperatures to avoid side reactions such as over-acylation or decomposition.

- Use of mild bases and controlled stoichiometry improves selectivity in cyclization and alkylation steps.

- Solvent choice impacts yield and purity; tetrahydrofuran and dichloromethane are preferred for their ability to dissolve both organic and inorganic reagents.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective for isolating pure acid chloride.

- Scale-up considerations favor methods avoiding hazardous reagents and minimizing purification steps, as highlighted in patent WO2015005615A1, which emphasizes low-cost starting materials and safer reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, or thioesters.

Hydrolysis: Formation of 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid.

Reduction: Formation of alcohol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.

Oncology

Research indicates that compounds related to benzimidazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives demonstrate enhanced activity against non-small cell lung cancer (NCI-H1666) with IC₅₀ values significantly lower than traditional chemotherapeutic agents like cisplatin . The incorporation of trifluoromethyl groups in these compounds is believed to improve their selectivity and potency against cancer cells.

Infectious Diseases

Recent investigations have highlighted the role of benzimidazole derivatives in combating bacterial infections, particularly those caused by Pseudomonas aeruginosa. The design and synthesis of new inhibitors targeting PqsR (a quorum sensing regulator) show promise as adjuvant therapies . These studies suggest that modifying the benzimidazole scaffold can lead to compounds with improved antibacterial activity.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions, including:

- Ugi Reaction : This method allows for the formation of complex molecules through a one-pot reaction involving isocyanides, amines, and carboxylic acids. It has been employed to create a library of benzimidazole derivatives with varied substituents, enhancing their biological activity .

- Covalent Inhibitor Development : Research has focused on developing covalent inhibitors using this compound as a scaffold. The introduction of electrophiles on different scaffolds can yield a diverse range of synthesized compounds with potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated a series of benzimidazole derivatives, including this compound, against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxicity with IC₅₀ values lower than 1 μM, demonstrating their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial properties of benzimidazole derivatives were assessed against Pseudomonas aeruginosa. The compound showed promising inhibitory activity, suggesting its potential use in treating infections resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications increased potency and selectivity toward bacterial targets .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl chloride group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- This influences binding affinity in biological systems .

Substituent Effects :

- The isopropyl group at position 1 in the target compound introduces significant steric hindrance compared to methyl or phenyl groups in pyrazole derivatives. This may reduce nucleophilic attack rates at the carbonyl chloride .

- Trifluoromethyl (CF₃) groups are common across all listed compounds, contributing to electron-withdrawing effects, metabolic stability, and lipophilicity .

Functional Groups :

- Carbonyl chlorides (target compound, Intermediates 5/9, benzoyl chloride) are highly reactive toward amines and alcohols, enabling facile acylation reactions.

- Sulfonyl chlorides (imidazole derivative) exhibit distinct reactivity, targeting thiols and hydroxyl groups for sulfonation .

Biologische Aktivität

1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride (CAS No. 690632-69-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiprotozoal and antimicrobial properties, as well as its structure-activity relationships (SAR).

- Molecular Formula : C₁₂H₁₀ClF₃N₂O

- Molecular Weight : 290.67 g/mol

- CAS Number : 690632-69-0

- MDL Number : MFCD06200888

- PubChem CID : 2794796

Antiprotozoal Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antiprotozoal activity. A study focused on various benzimidazole derivatives showed that certain compounds had IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, indicating strong potency compared to standard treatments such as albendazole and metronidazole .

| Compound | Target Organism | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 4 | T. vaginalis | <1 | 14x more active than albendazole |

| Compound 4 | G. intestinalis | <1 | Significantly more potent than standards |

Antimalarial Activity

In addition to its antiprotozoal properties, the compound has shown moderate antimalarial activity against Plasmodium falciparum strains W2 and D6, with IC50 values of approximately 5.98 µM and 6.12 µM, respectively . This suggests a potential for developing new antimalarial therapies based on this compound's structure.

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives can be significantly influenced by structural modifications. The introduction of trifluoromethyl groups has been associated with enhanced potency against various protozoal infections. The study of bioisosteric substitutions at the 5 and 6 positions of the benzimidazole ring has yielded several promising analogs that maintain or improve biological activity while potentially reducing toxicity .

Case Study 1: Synthesis and Evaluation

A synthesis of several benzimidazole derivatives demonstrated that the introduction of trifluoromethyl groups at specific positions enhanced their antiprotozoal activity. For instance, a derivative with a trifluoromethyl group at the 2-position exhibited significantly increased activity against both T. vaginalis and G. intestinalis compared to its non-trifluoromethyl analogs .

Case Study 2: Comparative Analysis with Standards

In comparative studies, compounds derived from benzimidazoles were tested against established drugs like metronidazole and albendazole. The results indicated that certain derivatives not only matched but exceeded the efficacy of these standard treatments, particularly in vitro against protozoan parasites .

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carbonyl chloride?

The synthesis typically involves multi-step reactions starting with functionalized benzimidazole precursors. A general approach includes:

Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., trifluoromethyl ketones) under acidic conditions to form the benzimidazole core .

Substitution : Introduction of the isopropyl group via alkylation or nucleophilic substitution at the N1 position, often using isopropyl halides or alcohols in the presence of bases like K₂CO₃ .

Carbonyl Chloride Activation : Conversion of the carboxylic acid intermediate to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O .

Q. Key Considerations :

Q. How is the compound characterized using spectroscopic and analytical methods?

Standard characterization includes:

Note : Discrepancies in melting points (e.g., decomposition vs. sharp melting) may indicate polymorphic forms or impurities .

Q. What are the recommended storage conditions for this compound?

- Temperature : Store at –20°C or below to prevent hydrolysis of the acyl chloride group .

- Moisture Control : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar) .

- Stability : Monitor via periodic TLC or HPLC; degradation manifests as carboxylic acid formation (Rf shift or new HPLC peaks) .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions involving the trifluoromethyl group?

Methodological Insights :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems (H₂O/CHCl₃) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; THF/EtOAc balances reactivity and selectivity .

- Temperature Control : Lower temperatures (–10°C to 0°C) reduce racemization in chiral intermediates .

Case Study : A 15% yield increase was achieved using microwave-assisted synthesis (100°C, 30 minutes) compared to traditional reflux .

Q. How do researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

Analytical Workflow :

pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm .

Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; trifluoromethyl groups typically enhance stability at pH 4–6 .

Contradiction Resolution : Conflicting reports may arise from impurities (e.g., residual solvents); validate via LC-MS and elemental analysis .

Example : A study reported t₁/₂ = 48 hours at pH 7, while another observed rapid hydrolysis (t₁/₂ = 6 hours). LC-MS revealed trace water in the latter study, skewing results .

Q. What computational methods predict the reactivity of the carbonyl chloride group in nucleophilic acyl substitutions?

Approaches :

- DFT Calculations : Model transition states using Gaussian09 with B3LYP/6-31G(d) basis sets. The electron-withdrawing CF₃ group reduces LUMO energy, enhancing electrophilicity .

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina; the trifluoromethyl group improves hydrophobic interactions .

Validation : Experimental kinetic data (k₂ values) align with computed activation energies (R² > 0.90) in .

Data Contradiction Analysis

Example Conflict : Varying yields (40–75%) reported for the same reaction .

Resolution Strategies :

Parameter Screening : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 10 mol%) .

Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap water or HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.